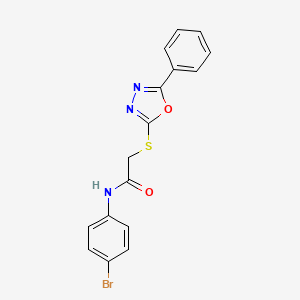

N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C16H12BrN3O2S |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H12BrN3O2S/c17-12-6-8-13(9-7-12)18-14(21)10-23-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21) |

InChI Key |

UCHJUCGRNABYDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a thioacetamide linked with a 5-phenyl-1,3,4-oxadiazole ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13BrN2OS |

| Molecular Weight | 353.24 g/mol |

| Melting Point | 169.0 - 173.0 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 5-phenyl-1,3,4-oxadiazole have been tested against various cancer cell lines:

- Breast Cancer Cell Lines :

- Molecular Docking Studies :

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

- In Vitro Studies :

- Cholinesterase Inhibition :

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of oxadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The most potent derivative induced apoptosis through caspase activation .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several derivatives against pathogenic bacteria. Compound SD-6 exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Scientific Research Applications

Anticancer Applications

The compound's structure suggests potential activity against various cancer types, particularly breast cancer. Research indicates that derivatives of 1,3,4-oxadiazole, including those with bromophenyl substitutions, exhibit significant cytotoxic effects against estrogen receptor-positive breast cancer cell lines.

Case Study: Breast Cancer Cell Lines

A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against MCF-7 and MDA-MB-453 breast cancer cell lines. The results demonstrated that certain derivatives exhibited dose-dependent cytotoxicity, primarily through the induction of apoptosis. Specifically, one derivative was shown to significantly decrease cell viability while promoting apoptosis as confirmed by DNA enzyme inhibitor experiments .

Data Summary:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4c | MCF-7 | 12.5 | Induced Apoptosis |

| 4j | MDA-MB-453 | 15.0 | Induced Apoptosis |

Antimicrobial Properties

In addition to its anticancer potential, N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has been investigated for its antimicrobial efficacy against various pathogens.

Case Study: Antimicrobial Activity

A recent study focused on synthesizing thiazole derivatives containing the 4-bromophenyl group and evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial effects for several compounds in the series . The study employed a turbidimetric method to assess growth inhibition.

Data Summary:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | Staphylococcus aureus | 8 µg/mL |

| d3 | Escherichia coli | 16 µg/mL |

Mechanistic Insights

Molecular docking studies have been performed to elucidate the binding interactions of these compounds with biological targets. For instance, the binding modes of oxadiazole derivatives with estrogen receptors have been modeled to predict their efficacy as anticancer agents. The studies revealed that specific substitutions significantly enhance binding affinity and selectivity towards the receptor sites .

Future Directions and Clinical Trials

Given the promising results from in vitro studies, further investigations are warranted to evaluate the pharmacokinetics and toxicity profiles of this compound derivatives in vivo. Additionally, clinical trials are essential to confirm their efficacy and safety in human subjects.

Chemical Reactions Analysis

Step 1: Oxadiazole Ring Formation

Cyclization of hydrazides with carboxylic acids or their derivatives under acidic/basic conditions is a common method. For example, hydrazine derivatives react with β-keto acids to form the oxadiazole core .

Step 2: Thioether Formation

The oxadiazole derivative is reacted with a thiol compound (e.g., thiols or thioacetamide) to introduce the thioether (-S-) linkage. This step typically employs nucleophilic substitution or oxidative coupling under controlled conditions (e.g., room temperature, catalytic base) .

Step 3: Acetamide Formation

The thioether intermediate is treated with an acylating agent (e.g., acetyl chloride) in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to form the acetamide group .

Synthesis Comparison Table

| Step | Key Reagents/Conditions | Reference |

|---|---|---|

| Oxadiazole ring | Hydrazine derivatives + β-keto acids | |

| Thioether linkage | Thiols/thioacetamide + catalytic base | |

| Acetamide group | Acyl chloride + EDC/HOBt |

Reaction Types and Mechanisms

The compound undergoes several chemical reactions, influenced by its thioamide and oxadiazole functionalities.

Oxidation Reactions

-

Thioether Oxidation : The sulfur atom in the thioether group is susceptible to oxidation, yielding sulfoxides or sulfones.

Reduction Reactions

-

Functional Group Reduction : While the compound lacks a nitro group, structurally similar oxadiazole derivatives undergo nitro group reduction to amines using:

Substitution Reactions

-

Nucleophilic Substitution : The acetamide group or oxadiazole ring may participate in substitution reactions with nucleophiles (e.g., amines, thiols).

Reaction Types Table

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , m-CPBA | Sulfoxides/sulfones |

| Reduction | /Pd, | Amines (if nitro group present) |

| Substitution | Nucleophiles (amines, thiols) | Substituted derivatives |

Mechanistic Insights

The compound’s reactivity is driven by its heterocyclic oxadiazole ring and thioamide moiety.

Electrophilic Substitution

The oxadiazole ring’s electron-deficient nature facilitates electrophilic attack, particularly at the 5-position phenyl group , which is a common site for substitution .

Molecular Docking Studies

While direct data for this compound is limited, structurally analogous oxadiazole derivatives (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides) show binding affinity to enzymes like MMP-9 (matrix metalloproteinase-9), a target in cancer therapy. Docking simulations suggest interactions with the enzyme’s active site via hydrogen bonding and hydrophobic interactions .

Analytical Methods

The compound is characterized using:

Spectroscopic Techniques

-

NMR : Confirms the presence of aromatic protons, thioamide NH, and oxadiazole ring protons.

Chromatographic Methods

-

HPLC : Monitors reaction progress and purity.

-

Mass Spectrometry : Verifies molecular formula (e.g., ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Heterocyclic Cores

Triazinoindole-Based Analogs

- Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide replaces the oxadiazole with a triazinoindole ring. Impact: Increased molecular weight (495.4 vs. 379.36 for the target compound) may reduce solubility but improve binding affinity in hydrophobic pockets .

Benzofuran-Oxadiazole Hybrids

- Compound 5d (): 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Differences: The benzofuran moiety replaces the phenyl group on the oxadiazole, adding a fused aromatic ring.

Substituent Variations on the Aromatic Rings

Electron-Withdrawing Groups

- Compound 4d (): N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Key Differences: Chlorine (Cl) at the phenyl para position instead of bromine (Br).

- Compound 14 (): N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Key Differences: Quinoline and acetyl groups introduce steric bulk and electron-withdrawing effects.

Electron-Donating Groups

- Compound 4c (): 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide. Key Differences: Methyl (CH₃) group at the phenyl para position.

Fluorinated Derivatives

Pharmacological Activity Trends

*Inferred from structural analogs in evidence.

Preparation Methods

Reaction Conditions and Mechanism

5-Phenyl-1,3,4-oxadiazole-2-thiol is synthesized from benzohydrazide and carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds via cyclization, facilitated by potassium hydroxide (KOH) in ethanol under reflux:

Key Parameters

Analytical Validation

-

IR Spectroscopy: Sharp peaks at 2,550 cm⁻¹ (S–H stretch) and 1,610 cm⁻¹ (C=N stretch).

-

¹H-NMR (DMSO-d₆): δ 7.45–7.90 (m, 5H, Ar–H), 13.20 (s, 1H, S–H).

Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide

Procedure

4-Bromoaniline reacts with chloroacetyl chloride in acetone using triethylamine (TEA) as a base:

Optimized Conditions

Characterization

Coupling Reaction to Form N-(4-Bromophenyl)-2-((5-Phenyl-1,3,4-Oxadiazol-2-yl)thio)Acetamide

Alkylation Protocol

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with 2-chloro-N-(4-bromophenyl)acetamide in acetone, catalyzed by potassium carbonate (K₂CO₃):

Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Acetone (anhydrous) |

| Base | K₂CO₃ (2.0 equiv) |

| Temperature | Room temperature (25°C), 8–10 hours |

| Catalyst | Potassium iodide (KI, catalytic) |

| Yield | 72–76% after column chromatography |

Challenges and Optimizations

-

Base Strength: Substituting K₂CO₃ with NaOEt increases conversion rates but complicates purification.

-

Solvent Polarity: Dimethylformamide (DMF) accelerates the reaction but reduces selectivity.

Spectral Characterization of the Target Compound

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Q & A

Synthesis and Structural Characterization

Basic Q1: What are common synthetic routes for preparing N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide and its derivatives? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting 1,3,4-oxadiazole-2-thiol intermediates with appropriately substituted acetamides under reflux conditions in acetone or dioxane, using potassium carbonate as a base . Key steps include:

- Thioether bond formation between the oxadiazole sulfur and the α-carbon of the acetamide.

- Optimization of reaction time (6–8 hours) and temperature (room temperature to reflux).

- Purification via recrystallization from ethanol or dioxane, yielding products with >75% purity .

Advanced Q1: How can reaction conditions be optimized to improve yields of similar acetamide-oxadiazole hybrids? Methodological Answer: Ultrasound-assisted synthesis reduces reaction time and improves yields compared to conventional heating. For instance, ultrasonic irradiation (40 kHz) accelerates nucleophilic substitution by enhancing reagent mixing and reducing activation energy . Additionally, solvent choice (e.g., acetone for polar aprotic conditions) and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical. Monitoring via TLC or HPLC ensures reaction completion before workup .

Structural Confirmation and Analytical Techniques

Basic Q2: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as C=O (1670–1680 cm⁻¹), N-H (3180–3250 cm⁻¹), and C=N (1600–1620 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂BrN₃O₂S: 390.99) .

Advanced Q2: How can NMR spectral discrepancies arising from tautomerism in 1,3,4-oxadiazole derivatives be resolved? Methodological Answer: Tautomeric equilibria (e.g., oxadiazole-thione ↔ thiol forms) complicate NMR interpretation. Strategies include:

- Variable-temperature NMR to "freeze" tautomers.

- Deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize specific conformers.

- Computational validation (DFT) to predict dominant tautomers and correlate with observed shifts .

Biological Activity and Mechanism

Basic Q3: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .

- Enzyme Inhibition : α-Glucosidase or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Antioxidant Activity : DPPH radical scavenging assay, with IC₅₀ compared to ascorbic acid .

Advanced Q3: How can researchers identify the molecular targets of this compound in cancer cells? Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin. For example, oxadiazole derivatives show strong interactions with EGFR’s ATP-binding pocket (binding energy ≤ −9.0 kcal/mol) .

- Western Blotting : Validates downstream effects (e.g., caspase-3 activation for apoptosis induction) .

Computational and Mechanistic Studies

Advanced Q4: What DFT parameters are critical for modeling the electronic properties of this compound? Methodological Answer:

- Basis Set : 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- HOMO-LUMO Gap : Predicts reactivity (e.g., narrow gaps <4 eV suggest high electrophilicity) .

- MESP Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms as nucleophilic centers) .

Data Contradictions and Validation

Advanced Q5: How should researchers address discrepancies in reported biological activities of structurally similar derivatives? Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., same cell line passages, serum concentrations).

- SAR Analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl on cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., oxadiazole-thioacetamides with electron-withdrawing groups show enhanced activity) .

Stability and Formulation

Advanced Q6: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies? Methodological Answer:

- Prodrug Design : Introduce phosphate or glycoside moieties at the acetamide nitrogen.

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via solvent evaporation) to enhance bioavailability .

Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| IR | 1678 cm⁻¹ (C=O), 3248 cm⁻¹ (N-H) | |

| ¹H NMR (CDCl₃) | δ 4.51 ppm (CH₂), δ 7.2–8.3 ppm (aromatic H) | |

| HRMS | [M+H]+: 390.99 (C₁₆H₁₂BrN₃O₂S) |

Table 2. Biological Activity of Analogous Compounds

| Derivative | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl) analog | 12.4 | Antiproliferative | |

| N-(4-Nitrophenyl) analog | 8.7 | AChE Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.